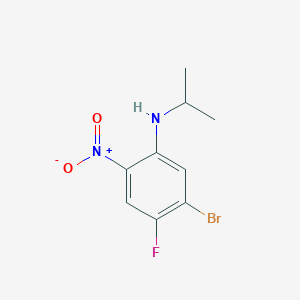

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

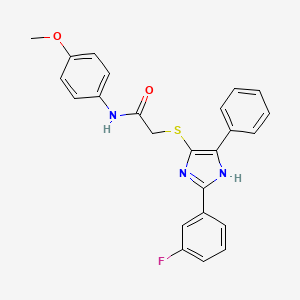

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is a chemical compound with the molecular formula C9H10BrFN2O2 . It is used in various chemical reactions and has a molecular weight of 235.01 .

Synthesis Analysis

The synthesis of nitro compounds like 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline can involve several steps . These include nitration, conversion from the nitro group to an amine, and bromination . Direct bromination of aniline can lead to a variety of polybrominated and oxidized products . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline can be analyzed using its InChI code: 1S/C6H4BrFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline are complex and can involve multiple steps . These include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta directing group, meaning that the first step needs to be the nitration and not the bromination .Physical And Chemical Properties Analysis

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

- 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline serves as a key intermediate in the synthesis of biologically active compounds. For example, it has been used in the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for developing various pharmaceuticals. The synthesis involved multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the compound's versatility in organic synthesis (Wang et al., 2016).

Chemical Properties and Reactions

- The compound's chemical reactivity has been explored through studies on the behavior of various protective groups in the presence of anhydrous hydrogen fluoride (HF). This research highlighted the compound's potential in peptide synthesis and its compatibility with different protective groups, showcasing its applicability in complex chemical reactions (Sakakibara et al., 1967).

- Investigations into the physicochemical properties of halogenated compounds, including derivatives of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, have provided insights into their structural configurations and reactivity. This research aids in understanding the compound's behavior under different chemical conditions, contributing to its application in synthesis and material science (Tronchet & Martin, 1980).

Application in Material Science

- Gold nanoparticles conjugated with anticancer drugs through a photocleavable o-nitrobenzyl linkage demonstrate the use of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline derivatives in developing drug delivery systems. This research exemplifies how the compound can be used to create nontoxic conjugates that release therapeutic agents upon exposure to specific wavelengths of light (Agasti et al., 2009).

Wirkmechanismus

Target of Action

Compounds like “5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline” often interact with proteins or enzymes in the body. These could include receptors on cell surfaces or enzymes involved in critical biochemical pathways .

Mode of Action

The compound might bind to its target, altering the target’s normal function. This could inhibit or enhance the target’s activity, leading to changes in downstream cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. This could range from changes in cell signaling to alterations in cell metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is classified as a hazardous substance . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

5-bromo-4-fluoro-2-nitro-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-3-6(10)7(11)4-9(8)13(14)15/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATGSGHCCBPEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-2-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2715612.png)

![1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2715616.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2715617.png)

![3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2715622.png)

![Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2715624.png)

![7-(3-methoxyphenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2715625.png)